(6-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid
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Overview
Description
(6-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid is a boronic acid derivative with the molecular formula C8H12BNO3.
Mechanism of Action
Target of Action
Boronic acid derivatives are generally known for their role in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of the SM cross-coupling reaction, the mode of action involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by HPPB are primarily related to the SM cross-coupling reaction . This reaction allows for the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis . The specific downstream effects would depend on the other reactants involved in the SM coupling.
Result of Action
The result of HPPB’s action in the context of the SM cross-coupling reaction is the formation of a new carbon–carbon bond . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants involved.
Action Environment
The action, efficacy, and stability of HPPB can be influenced by various environmental factors. For instance, the SM cross-coupling reaction is known to be exceptionally mild and functional group tolerant . Additionally, the storage conditions can affect the stability of HPPB . For example, it is recommended to store the compound in an inert atmosphere and under -20°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid typically involves the reaction of pyridine derivatives with boronic acid reagents. One common method is the Suzuki-Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This method is known for its mild and functional group-tolerant reaction conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale Suzuki-Miyaura coupling reactions. These methods are optimized for high yield and purity, ensuring the compound meets the necessary standards for various applications .
Chemical Reactions Analysis
Types of Reactions
(6-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like molecular oxygen, reducing agents, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
(6-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is used in the production of various chemical products and materials.
Comparison with Similar Compounds
Similar Compounds
6-(2-Hydroxypropan-2-yl)pyridin-3-ylboronic acid: This compound is structurally similar but differs in the position of the boronic acid group.
Phenylboronic acid: Another boronic acid derivative commonly used in organic synthesis.
Uniqueness
(6-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions with high selectivity and efficiency. Its versatility in different fields of research and industry further highlights its uniqueness.
Properties
IUPAC Name |
[6-(2-hydroxypropan-2-yl)pyridin-2-yl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO3/c1-8(2,11)6-4-3-5-7(10-6)9(12)13/h3-5,11-13H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKBHCOYAGROKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC(=CC=C1)C(C)(C)O)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50694453 |
Source
|
Record name | [6-(2-Hydroxypropan-2-yl)pyridin-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50694453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1309981-32-5 |
Source
|
Record name | [6-(2-Hydroxypropan-2-yl)pyridin-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50694453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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